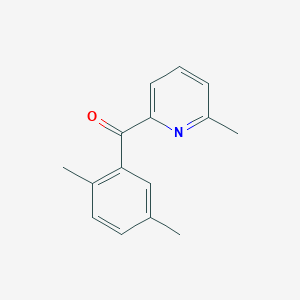

2-(2,5-Dimethylbenzoyl)-6-methylpyridine

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-11(2)13(9-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPOQFKLPREWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225036 | |

| Record name | (2,5-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-64-4 | |

| Record name | (2,5-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,5-Dimethylbenzoyl)-6-methylpyridine is a pyridine derivative characterized by a unique molecular structure that includes a dimethylbenzoyl group and a methyl group on the pyridine ring. Its molecular formula is with a molecular weight of approximately 225.28 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The compound's structure allows it to participate in diverse chemical reactions, often acting as a nucleophile or ligand in coordination chemistry. The electron-rich nature of the aromatic system facilitates electrophilic substitution reactions, making it a versatile building block for synthesizing more complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.28 g/mol |

| Purity | Typically ≥ 95% |

Research indicates that this compound may interact with various biomolecules, including proteins and nucleic acids. Such interactions can influence biological processes like enzyme activity and DNA binding. The compound's ability to form complexes with metal ions is particularly noteworthy, as it may modulate biological functions through these interactions.

Antiproliferative Activity

Studies have highlighted the antiproliferative properties of this compound, suggesting its potential as an anticancer agent. For instance, related pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. Although specific data on this compound’s cytotoxicity is limited, its structural analogs exhibit promising results in inhibiting cancer cell proliferation.

Case Study Example:

In a study evaluating the cytotoxic effects of similar compounds on MCF-7 breast cancer cells, several pyridine derivatives demonstrated IC50 values indicating effective inhibition of cell growth. While direct studies on this compound are needed for precise quantification, the trends suggest potential efficacy .

Interaction with Enzymes

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some pyridine derivatives have been studied for their ability to inhibit xanthine oxidase and other enzymes critical in purine metabolism. The inhibition profiles of these compounds could provide insights into the mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Simpler structure; lacks benzoyl functionality |

| 3-Methylpyridine | Methyl group at position 3 | Different position for methyl substitution |

| 2-(4-Methylbenzoyl)-6-methylpyridine | Benzoyl group at position 4 | Different substitution pattern on benzene |

| 2-(2,6-Dimethylbenzoyl)-3-methylpyridine | Benzoyl group at position 6 | Variation in benzene substitution |

The distinct arrangement of substituents in this compound enhances its steric and electronic properties compared to these analogs, potentially leading to unique biological activities.

Comparison with Similar Compounds

2,5-Lutidine (2,5-Dimethylpyridine)

- Structure : Simplifies the target compound by lacking the benzoyl group.

- Properties : Classified as a hazardous chemical (CAS 108-47-4) . The absence of the electron-withdrawing benzoyl group likely increases basicity compared to the target compound.

- Applications : Widely used as a ligand or catalyst in organic reactions.

Brominated Pyridines (e.g., 2,5-Dibromo-3,6-dimethylpyridine)

- Structure : Features bromine substituents instead of the benzoyl group.

- Properties : Higher molecular weight (e.g., 2,5-Dibromo-3,6-dimethylpyridine: ~270.9 g/mol) and increased reactivity due to halogen substituents .

- Key Difference : Bromine’s electronegativity may enhance electrophilic substitution reactivity, whereas the benzoyl group in the target compound could stabilize resonance structures.

Table 1: Comparison of Pyridine Derivatives

Benzoyl-Containing Analogs

Dimethylbenzoyl Chloride (CAS 1300-73-8)

- Structure : Shares the 2,5-dimethylbenzoyl moiety but lacks the pyridine ring.

Thiazolo-Pyrimidine Derivatives (e.g., Compound 11a)

- Structure : Incorporates a 2,4,6-trimethylbenzylidene group and a thiazolo-pyrimidine core.

- Synthesis : Prepared via condensation with chloroacetic acid and aromatic aldehydes (68% yield) .

- Key Difference : The fused heterocyclic system in 11a increases molecular complexity and likely alters solubility (mp: 243–246°C) compared to the simpler pyridine-based target compound .

Coordination Chemistry Ligands

Hbmp Ligand (2-(2-Benzimidazolyl)-6-methylpyridine)

- Structure : Replaces the benzoyl group with a benzimidazolyl substituent.

- Application : Used in cobalt complexes (e.g., {[Co(Hbmp)₂(H₂O)]·TFBDC}) for metal-organic frameworks .

- Comparison : The benzimidazolyl group enhances metal-binding capability, whereas the benzoyl group in the target compound may offer different electronic effects for coordination.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2,5-Dimethylbenzoyl)-6-methylpyridine?

Answer:

The compound is typically synthesized via multi-step reactions involving acylation and coupling strategies. For example, 6-methylpyridine derivatives are functionalized using Friedel-Crafts acylation with 2,5-dimethylbenzoyl chloride under anhydrous conditions, catalyzed by Lewis acids like AlCl₃ . Hydrothermal methods are also employed for coordinating the compound to metal centers in metal-organic frameworks (MOFs), as seen in the synthesis of cobalt complexes using 2-(2-benzimidazolyl)-6-methylpyridine (Hbmp) . Post-synthesis characterization requires X-ray diffraction (XRD), infrared spectroscopy (IR), and elemental analysis to confirm purity and structure.

Advanced: How can researchers address challenges in crystallizing metal complexes incorporating this compound?

Answer:

Crystallization challenges often arise from solvent polarity, pH, and ligand-to-metal ratios. To optimize crystal growth, adjust reaction conditions:

- Use mixed solvents (e.g., DMF/water) to balance solubility.

- Fine-tune pH to stabilize coordination modes (e.g., pH 6–7 for Co²⁺ complexes) .

- Employ slow evaporation or diffusion methods to enhance lattice formation.

Contradictory XRD data may indicate polymorphism; validate with powder XRD and thermal stability tests (TGA/DSC) to rule out solvent inclusion artifacts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and pyridyl (C=N, ~1600 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR resolves methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.8–8.0 ppm) .

- Mass Spectrometry : High-resolution LC-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 553.33379) .

Advanced: How can computational methods resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer:

Conflicting NMR or IR signals may stem from tautomerism or solvent effects. Use density functional theory (DFT) to model electronic structures and predict spectra. For example:

- Compare calculated vs. experimental IR vibrational modes to assign ambiguous peaks .

- Perform solvent-phase NMR simulations (e.g., using COSMO-RS) to account for solvation shifts .

Validate with cross-experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries).

Basic: What are the primary research applications of this compound?

Answer:

- Coordination Chemistry : Serves as a bidentate ligand in MOFs for catalytic or magnetic studies (e.g., cobalt complexes with tetrafluoroterephthalic acid) .

- Bioactivity Screening : Derivatives like SB505124 act as ALK4/5/7 inhibitors in signaling pathway studies .

- Photophysical Studies : Fluorescent MOFs for sensing applications .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?

Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the benzoyl or pyridyl positions to modulate steric/electronic effects .

- Assay Design : Use competitive binding assays (e.g., FP-Tracer) to measure IC₅₀ against ALK isoforms.

- Molecular Docking : Validate binding modes using AutoDock Vina or Schrödinger Suite, focusing on hydrophobic pockets and hydrogen-bonding interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work under a fume hood due to potential respiratory irritation (refer to SDS guidelines for pyridine analogs) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to analyze conflicting data in ligand-binding studies involving this compound?

Answer:

Contradictions may arise from assay conditions (e.g., buffer ionic strength, temperature). Mitigate by:

- Replicating experiments under standardized conditions.

- Using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamics).

- Statistically validating outliers via Grubbs’ test or ANOVA .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks absorbance changes (e.g., λ_max shifts) under UV exposure .

Advanced: What strategies improve the photoluminescence efficiency of MOFs incorporating this ligand?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.